molecular formula C6H4BrClFN B11737433 4-(Bromomethyl)-3-chloro-5-fluoropyridine CAS No. 1227563-95-2

4-(Bromomethyl)-3-chloro-5-fluoropyridine

Cat. No.: B11737433
CAS No.: 1227563-95-2
M. Wt: 224.46 g/mol
InChI Key: FDOUUZCWZMLPIH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-chloro-5-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-chloro-5-fluoropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of a suitable pyridine precursor using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in solvents like dichloromethane or acetone under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-chloro-5-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The chloro and fluoro substituents can direct electrophilic substitution reactions to specific positions on the pyridine ring.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dehalogenated pyridine derivatives .

Scientific Research Applications

4-(Bromomethyl)-3-chloro-5-fluoropyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-chloro-5-fluoropyridine involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the chloro and fluoro substituents can influence the compound’s electronic properties and reactivity. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-3-chloro-5-fluoropyridine is unique due to the combination of its substituents, which confer distinct reactivity and selectivity in chemical reactions. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (bromomethyl) groups allows for versatile synthetic applications and the formation of diverse products.

Properties

CAS No.

1227563-95-2

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

4-(bromomethyl)-3-chloro-5-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2

InChI Key

FDOUUZCWZMLPIH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CBr)F

Origin of Product

United States

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